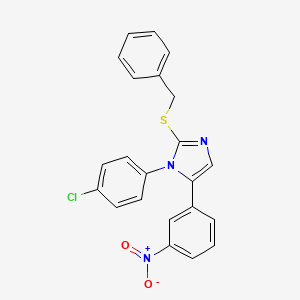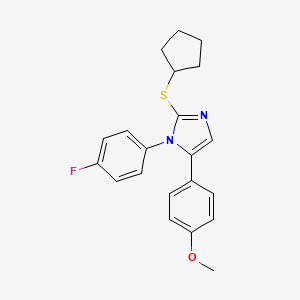
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Substituents: The benzylsulfanyl, chlorophenyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring, making it more reactive towards electrophiles.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.
化学反应分析
Types of Reactions
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: NaH, KOtBu
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted imidazoles depending on the nucleophile used
科学研究应用
2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 2-(benzylsulfanyl)-1-(4-chlorophenyl)-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-nitrophenyl)-1H-imidazole
- 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-imidazole
Uniqueness
The presence of both chlorophenyl and nitrophenyl groups in 2-(benzylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and interaction with other molecules, leading to distinct chemical and biological properties.
属性
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-18-9-11-19(12-10-18)25-21(17-7-4-8-20(13-17)26(27)28)14-24-22(25)29-15-16-5-2-1-3-6-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUUUJJFIHWHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6586536.png)
![2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6586543.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)



![2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6586574.png)
![2-{[1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6586589.png)
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586591.png)
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586600.png)
![5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B6586606.png)
